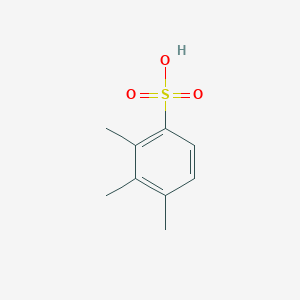

2,3,4-Trimethylbenzenesulfonic acid

Description

Contextualization of Sulfonic Acids in Advanced Organic Chemistry and Materials Science

Sulfonic acids are a class of organosulfur compounds characterized by the general formula R−S(=O)₂−OH, where R is an organic alkyl or aryl group. wikipedia.org They are considered strong acids, comparable in strength to inorganic acids like sulfuric acid. byjus.com This high acidity, combined with their typical properties of being crystalline solids or viscous, high-boiling liquids that are colorless and non-oxidizing, makes them suitable as catalysts in organic reactions. wikipedia.org

The introduction of a sulfonic acid group (-SO₃H) into an organic compound, a process known as sulfonation, is a cornerstone of advanced organic chemistry. numberanalytics.com This functional group can dramatically alter the physical and chemical properties of the parent molecule, such as its solubility, acidity, and reactivity. numberanalytics.com Consequently, sulfonation is a vital reaction for synthesizing a wide array of valuable chemicals and materials. numberanalytics.com

In the realm of materials science, sulfonic acids are integral to the development of specialized polymers. For example, sulfonic acid derivatives of polystyrene, like Dowex resins, are used as catalysts and for ion exchange in applications such as water softening. wikipedia.org Furthermore, fluorinated polymeric sulfonic acids such as Nafion are critical components of proton exchange membranes in fuel cells. wikipedia.org Polymers containing sulfonic acid groups are also key in creating polymer electrolyte membranes (PEMs) for fuel cells, valued for their proton conductivity, mechanical strength, and chemical stability. patsnap.com

The applications of sulfonic acids are extensive and diverse, spanning numerous industries. They are fundamental in the production of detergents and surfactants, where they help to break down the surface tension between water and grime. byjus.com Many dyes, particularly washable ones, are sulfonic acids because they bind effectively to proteins and carbohydrates. wikipedia.org In the pharmaceutical sector, sulfonation is a key step in synthesizing various drugs, including sulfonamide antibiotics. numberanalytics.comontosight.ai

Significance of Substituted Benzenesulfonic Acids in Contemporary Chemical Research

Benzenesulfonic acid is the simplest aromatic sulfonic acid. wikipedia.org The substitution of various functional groups onto the benzene (B151609) ring of this parent compound gives rise to a vast family of substituted benzenesulfonic acids, which are of significant interest in modern chemical research. These substitutions can fine-tune the compound's properties for specific applications. ontosight.ai

The nature of the substituent on the benzene ring has a pronounced effect on the compound's acidity. For instance, ring substitution with strong electron-withdrawing groups like fluorine, chlorine, bromine, or nitro groups (-NO₂) enhances the acidity of benzenesulfonic acid. nih.gov This ability to modulate acidity is crucial for designing tailored solid acid catalysts. nih.gov

Substituted benzenesulfonic acids are widely used as catalysts in numerous organic reactions, such as alkylation. patsnap.com They can also serve as intermediates in chemical synthesis. ontosight.ai A notable application in organic synthesis is the use of the sulfonic acid group as a directing or blocking group. wikipedia.orglibretexts.org Because the sulfonation reaction is reversible, a sulfonic acid group can be introduced to block a specific position on the aromatic ring, directing subsequent reactions to other positions. Afterwards, the sulfonic acid group can be easily removed through desulfonation by heating in aqueous acid. wikipedia.orglibretexts.org

Furthermore, substituted benzenesulfonic acids are important in the production of surfactants and lubricants. ontosight.ai The addition of specific substituent groups can alter properties like solubility and compatibility with different solvents, making them suitable for specialized industrial uses. ontosight.ai Pharmaceutical drugs are also frequently prepared as benzenesulfonate (B1194179) salts, known as besylates, to improve their properties. wikipedia.org

Scope and Research Objectives Pertaining to 2,3,4-Trimethylbenzenesulfonic Acid within Academic Frameworks

While substituted benzenesulfonic acids are a major focus of chemical research, specific academic studies and detailed research findings on this compound are not extensively documented in publicly available literature. Much of the available data pertains to its isomers, such as 2,4,5-trimethylbenzenesulfonic acid and 2,4,6-trimethylbenzenesulfonic acid. lookchem.comnih.gov

Based on the established roles of analogous compounds, the research objectives for this compound within an academic framework would likely focus on several key areas:

Synthesis and Characterization: Developing efficient and selective methods for the sulfonation of 1,2,3-trimethylbenzene (B126466) (hemimellitene) to produce the 2,3,4-isomer. This would involve detailed characterization of the product's physical and chemical properties.

Catalytic Activity: Investigating its potential as an acid catalyst in various organic reactions. Research would aim to determine its efficacy, selectivity, and reusability compared to other established sulfonic acid catalysts like p-toluenesulfonic acid or other trimethylated isomers.

Physicochemical Properties: A primary objective would be to quantify its acidity (pKa value) and understand how the specific 2,3,4-trimethyl substitution pattern influences its electronic and steric properties compared to other isomers.

Applications in Materials Science: Exploring its use as a monomer or functionalizing agent in the synthesis of new polymers, ion-exchange resins, or specialty surfactants. The unique substitution pattern might confer novel properties to these materials.

Given the general importance of trimethyl-substituted aromatic compounds, research on this compound could yield valuable insights into structure-property relationships within this class of molecules.

Data Tables

Table 1: General Properties of Aromatic Sulfonic Acids

| Property | Description | Reference |

| Physical State | Typically crystalline solids or viscous, high-boiling liquids. | wikipedia.org |

| Acidity | Strong acids, often comparable to mineral acids like sulfuric acid. | byjus.com |

| Solubility | Short-chain sulfonic acids are water-soluble; longer-chain variants are less so. | wikipedia.org |

| Reactivity | Undergo reactions like desulfonation, and can be converted to sulfonamides, sulfonyl chlorides, and esters. | wikipedia.org |

| Applications | Used as catalysts, detergents, dyes, pharmaceutical intermediates, and in ion-exchange resins. | wikipedia.orgbyjus.com |

Table 2: Physicochemical Properties of the Isomer 2,4,5-Trimethylbenzenesulfonic Acid

No specific data is available for this compound in the search results. The data presented here is for the related isomer, 2,4,5-Trimethylbenzenesulfonic acid, for illustrative purposes.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂O₃S | lookchem.comuni.lu |

| Molecular Weight | 200.258 g/mol | lookchem.com |

| Melting Point | 110.5-112 °C | lookchem.com |

| Density | 1.243 g/cm³ | lookchem.com |

| Hydrogen Bond Donor Count | 1 | lookchem.com |

| Hydrogen Bond Acceptor Count | 3 | lookchem.com |

| CAS Number | 3453-84-7 | lookchem.comthsci.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,4-trimethylbenzenesulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3S/c1-6-4-5-9(13(10,11)12)8(3)7(6)2/h4-5H,1-3H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNJVIJQATFJERB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)S(=O)(=O)O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2,3,4 Trimethylbenzenesulfonic Acid

Direct Aromatic Sulfonation Approaches

Direct sulfonation of the aromatic ring of 1,2,3-trimethylbenzene (B126466) (hemimellitene) is a primary method for the synthesis of 2,3,4-trimethylbenzenesulfonic acid. This electrophilic aromatic substitution reaction can be achieved using several sulfonating agents, each with distinct mechanistic features and impacts on reaction outcomes.

Electrophilic Sulfonation Pathways with Sulfur Trioxide (SO3) and its Activated Forms

Sulfur trioxide (SO₃) is a potent and commonly employed sulfonating agent. Its high reactivity stems from the electrophilic nature of the sulfur atom, which is susceptible to attack by the electron-rich aromatic ring of 1,2,3-trimethylbenzene. libretexts.orglibretexts.org The reaction can be carried out using SO₃ directly or in the form of fuming sulfuric acid (oleum), a solution of SO₃ in sulfuric acid. numberanalytics.com

The mechanism of electrophilic aromatic sulfonation with sulfur trioxide is complex and has been the subject of considerable investigation. nih.govresearchgate.net It is generally accepted that the reaction proceeds through an electrophilic aromatic substitution (SEAr) mechanism. numberanalytics.comnih.gov The key steps involve:

Formation of the Electrophile: In the presence of sulfuric acid, sulfur trioxide can become protonated to form the highly electrophilic species, HSO₃⁺. masterorganicchemistry.com Computational studies suggest that in nonpolar media, the reaction may proceed via a concerted mechanism involving two SO₃ molecules, which lowers the activation energy compared to a single SO₃ molecule. nih.govresearchgate.net This 2:1 mechanism avoids the traditional Wheland intermediate. nih.gov However, in polar solvents, a mechanism involving a Wheland-type intermediate formed from the arene and a (SO₃)₂ dimer is favored. nih.gov

Electrophilic Attack: The π-electron system of the 1,2,3-trimethylbenzene ring attacks the electrophilic sulfur atom of SO₃ or its activated form. youtube.com This leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or Wheland intermediate. youtube.com

Deprotonation: A base, such as the hydrogensulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the sulfonic acid group, restoring the aromaticity of the ring and yielding the final product, this compound. docbrown.info

The sulfonation of trimethylbenzenes is reversible, a characteristic that can be exploited in certain synthetic strategies. libretexts.orgrsc.org

Sulfonating Agent: The choice of sulfonating agent, such as concentrated sulfuric acid or fuming sulfuric acid, influences the reaction rate and isomer distribution. docbrown.inforsc.org Fuming sulfuric acid, with its higher concentration of SO₃, is generally more reactive. libretexts.orgdocbrown.info

Temperature: Temperature plays a crucial role in determining the product distribution. In the sulfonation of related trimethylbenzenes, lower temperatures tend to favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically favored isomer due to the reversibility of the reaction. docbrown.info

Solvent: The polarity of the solvent can influence the reaction mechanism and kinetics. nih.govnih.gov In non-complexing solvents like carbon tetrachloride, a concerted 2:1 mechanism with SO₃ is favored. nih.gov In contrast, polar, complexing solvents like nitromethane (B149229) favor a stepwise SEAr mechanism involving a Wheland-type intermediate. nih.gov The reaction is generally slower in complexing solvents. nih.gov

Studies on the sulfonation of 1,2,3-trimethylbenzene with concentrated aqueous sulfuric acid have shown that the isomer distribution is dependent on the sulfonating entity, which can be H₃SO₄⁺ or H₂S₂O₇. rsc.org For the H₂S₂O₇ mechanism, the major product is the 4-substituted isomer (90 ± 1%), with the 5-substituted isomer as a minor product (10 ± 1%). rsc.org The H₃SO₄⁺ mechanism yields a slightly different distribution, with 86 ± 1% of the 4-isomer and 14 ± 1% of the 5-isomer. rsc.org

| Sulfonating Entity | 4-isomer (this compound) | 5-isomer (2,3,5-trimethylbenzenesulfonic acid) |

| H₂S₂O₇ | 90 ± 1% | 10 ± 1% |

| H₃SO₄⁺ | 86 ± 1% | 14 ± 1% |

Utilization of Chlorosulfonic Acid and Related Sulfonylating Reagents

Chlorosulfonic acid (ClSO₃H) is another effective reagent for the sulfonation of aromatic compounds. lsu.edupageplace.de It is a strong sulfonating agent, often preferred over sulfur trioxide for its milder reactivity, which can lead to cleaner reactions with fewer side products. lsu.edu The reaction of an aromatic hydrocarbon with one equivalent of chlorosulfonic acid typically yields the corresponding sulfonic acid. pageplace.de

The use of chlorosulfonic acid for the sulfonation of alkylbenzenes is a well-established method. google.com The reaction proceeds via an electrophilic attack of the chlorosulfonyl group on the aromatic ring, followed by hydrolysis of the resulting sulfonyl chloride to the sulfonic acid. libretexts.org It is important to handle chlorosulfonic acid with care as it reacts violently with water. lsu.edu

Alternative Sulfonating Agents and Their Synthetic Efficacy

Beyond sulfur trioxide and chlorosulfonic acid, other sulfonating agents have been explored for their synthetic utility. These include:

Vilsmeier-Haack Reagent: A mixture of dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) can be used in the presence of sodium bisulfite (NaHSO₃) to sulfonate aromatic compounds. scirp.org This method has been shown to be effective for the sulfonation of phenols and anilines, offering good yields under mild, room temperature conditions, with sonication enhancing the reaction rates. scirp.org

Sulfur Trioxide Complexes: Complexes of sulfur trioxide, such as SO₃-dioxane or SO₃-pyridine, can be used to moderate the reactivity of SO₃, leading to more selective sulfonations.

Sulfuric Anhydride: This is another name for sulfur trioxide and can be used to synthesize alkylbenzenesulfonic acids. google.comgoogle.com

The choice of sulfonating agent depends on factors such as the reactivity of the substrate, the desired regioselectivity, and the required reaction conditions.

Indirect Synthetic Routes via Functional Group Transformation

While direct sulfonation is the most common approach, indirect methods involving the transformation of other functional groups into a sulfonic acid group can also be employed. These routes offer alternative pathways to this compound, particularly when direct sulfonation proves problematic or when specific precursors are more readily available.

One potential indirect route could involve the oxidation of a corresponding thiol or disulfide. For instance, 2,3,4-trimethylthiophenol could be oxidized to the target sulfonic acid. However, the synthesis of the thiophenol precursor itself might involve multiple steps.

Another conceptual approach could be the diazotization of 2,3,4-trimethylaniline (B74830) to form a diazonium salt, followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst, and subsequent oxidation. The feasibility and efficiency of such a route for this specific isomer would require experimental validation.

A documented, though not for this specific isomer, indirect synthesis of a sulfonic acid involves the reaction of pyrogallol (B1678534) with sodium sulfite (B76179) and sodium hydroxide (B78521) in an aqueous solution, followed by acidification. researchgate.net This suggests that under certain conditions, a hydroxyl group on an aromatic ring can be substituted by a sulfonic acid group.

Furthermore, a novel synthesis process for 2,3,4-trimethoxybenzoic acid has been reported, which involves a sequence of etherification, bromination, cyanogenation, and hydrolysis starting from pyrogallic acid. researchgate.net While this produces a carboxylic acid, it highlights the multi-step functional group transformations that can be applied to polysubstituted benzene (B151609) rings.

Derivatization from Precursor Substituted Benzene Intermediates

The classical approach to the synthesis of aryl sulfonic acids is the sulfonation of aromatic compounds using sulfuric acid or fuming sulfuric acid (oleum). researchgate.netlibretexts.org In the case of this compound, the precursor is 1,2,3-trimethylbenzene. The reaction proceeds through an electrophilic aromatic substitution mechanism where sulfur trioxide (SO3), the electrophile, attacks the electron-rich aromatic ring of hemimellitene. numberanalytics.comlibretexts.org The reaction is typically reversible, and the position of the sulfonic acid group on the benzene ring is influenced by the directing effects of the methyl groups already present. libretexts.orgyoutube.com

The general mechanism for the sulfonation of benzene, which is applicable to its derivatives, involves the following steps:

Generation of the electrophile, sulfur trioxide (SO₃), from sulfuric acid or oleum. libretexts.org

Attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. numberanalytics.comlibretexts.org

Deprotonation of the arenium ion to restore aromaticity and form the benzenesulfonic acid product. libretexts.org

| Precursor | Reagent | Product |

| 1,2,3-Trimethylbenzene | Fuming Sulfuric Acid (H₂SO₄/SO₃) | This compound |

Synthesis of Functionalized Derivatives of this compound

While specific literature on the functionalized derivatives of this compound is not abundant, general methods for the derivatization of benzenesulfonic acids can be applied. These derivatives are often synthesized from the corresponding sulfonyl chloride, which can be prepared from the sulfonic acid.

Although specific documentation for the synthesis of 2,3,4-trimethylbenzenesulfonyl azide (B81097) is limited, the preparation of other isomeric sulfonyl azides, such as 2,4,6-trimethylbenzenesulfonyl azide (also known as mesitylenesulfonyl azide), provides a well-established synthetic template. rsc.org The general method involves the reaction of the corresponding sulfonyl chloride with sodium azide. rsc.orggoogle.com For instance, p-toluenesulfonyl chloride is reacted with sodium azide in an acetone-water mixture to produce p-toluenesulfonyl azide. rsc.org A similar approach could be envisioned for the 2,3,4-isomer, starting from 2,3,4-trimethylbenzenesulfonyl chloride.

The synthesis of sulfamoyl azides has also been explored, which involves the reaction of secondary amines with a sulfonyl azide transfer agent. nih.gov

The formation of sulfonyl azides from sulfonyl chlorides and sodium azide is a nucleophilic substitution reaction. The azide ion (N₃⁻) acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion. rsc.org

Recent advancements have focused on developing more efficient and safer methods for diazo transfer reactions, which often utilize sulfonyl azides. For example, imidazole-1-sulfonyl azide hydrochloride has been identified as a convenient diazo transfer reagent. nih.gov The development of novel sulfonyl azide transfer agents, such as 2,3-dimethyl-1H-imidazolium triflate, has also been reported for the synthesis of sulfamoyl azides. nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of aromatic sulfonic acids aims to reduce the environmental impact of these processes. Key areas of focus include the use of less hazardous reagents and solvent-free or aqueous reaction conditions. researchgate.netajgreenchem.com

Development of Solvent-Free or Aqueous Media Reaction Systems

Traditional sulfonation methods often use concentrated or fuming sulfuric acid, which are corrosive and hazardous. researchgate.netajgreenchem.com Green chemistry approaches seek to replace these with more environmentally benign alternatives.

Recent research has explored the use of reusable heterogeneous catalysts for the sulfonation of aromatic compounds. For example, silica-supported perchloric acid (SiO₂/HClO₄) and potassium hydrogen sulfate (B86663) (SiO₂/KHSO₄) have been used as efficient and reusable catalysts for the sulfonation of aromatic compounds with sodium bisulfite (NaHSO₃) under solvent-free conditions, often assisted by microwave irradiation. ajgreenchem.com This method significantly reduces reaction times and allows for the recycling of the catalyst. ajgreenchem.com Another approach involves the use of the Vilsmeier-Haack reagent (generated from DMF and POCl₃ or SOCl₂) in the presence of sodium bisulfite for the sulfonation of aromatic compounds, which can be enhanced by sonication. scirp.org

Assessment of Atom Economy and Sustainability in Synthetic Pathways

The development of catalytic systems, such as the silica-supported catalysts mentioned earlier, improves the sustainability of the process by reducing the amount of acid required and allowing for catalyst reuse. ajgreenchem.com The use of solvent-free conditions also contributes to a more sustainable process by eliminating the need for volatile organic solvents. ajgreenchem.com

Catalytic Applications of 2,3,4 Trimethylbenzenesulfonic Acid and Its Derivatives

Homogeneous Acid Catalysis in Organic Transformations

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a cornerstone of industrial organic chemistry. researchgate.net Arylsulfonic acids, including 2,3,4-trimethylbenzenesulfonic acid, are recognized for their utility as strong Brønsted acid catalysts in a variety of organic transformations. researchgate.netmpg.de Their effectiveness stems from their ability to donate a proton, thereby activating substrates for subsequent reactions. wikipedia.org

Role in Carbonyl Group Functionalization and Protection Strategies

The functionalization of carbonyl groups is a fundamental process in organic synthesis. nih.gov Strong acids like this compound can act as catalysts in these reactions. The protonation of the carbonyl oxygen by the acid enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. wikipedia.orgresearchgate.net This principle is pivotal in various synthetic strategies.

One key application is in the formation of acetals and ketals, which serve as protecting groups for aldehydes and ketones, respectively. In this process, the sulfonic acid catalyzes the reaction between the carbonyl compound and an alcohol. This reversible reaction is crucial for selectively protecting carbonyl functionalities while other reactive sites in the molecule undergo transformation. Aromatic sulfonic acids are often employed for this purpose due to their efficacy and solubility in organic solvents. wikipedia.org

The table below illustrates the role of acid catalysts in the protection of carbonyl groups.

| Carbonyl Compound | Protecting Group Reagent | Acid Catalyst Example | Protected Product |

| Aldehyde | Ethylene Glycol | p-Toluenesulfonic acid | 1,3-Dioxolane |

| Ketone | Methanol (B129727) | Sulfuric Acid | Dimethyl Ketal |

While specific data on this compound is not extensively detailed in readily available literature, its structural similarity to other effective arylsulfonic acids, such as p-toluenesulfonic acid, suggests its analogous catalytic activity in these transformations.

Catalysis in Carbon-Nitrogen (C-N) Bond Formation Reactions

The formation of carbon-nitrogen bonds is a critical step in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. Acid catalysis plays a significant role in several C-N bond-forming reactions. For instance, the synthesis of imines and enamines from carbonyl compounds and primary or secondary amines, respectively, is often catalyzed by an acid. The acid protonates the carbonyl group, activating it for nucleophilic attack by the amine.

Furthermore, arylsulfonic acids can catalyze the formation of sulfonamides. wikipedia.org For example, the reaction of an amine with a sulfonyl chloride, such as 2,4,6-trimethylbenzenesulfonyl chloride, can be facilitated by an acid catalyst, although often a base is used to neutralize the HCl formed. orgsyn.org

The following table provides examples of C-N bond formation reactions where acid catalysis is relevant.

| Reactant 1 | Reactant 2 | Reaction Type | Catalyst Type | Product Type |

| Aldehyde/Ketone | Primary Amine | Imine Formation | Acid | Imine |

| Aldehyde/Ketone | Secondary Amine | Enamine Formation | Acid | Enamine |

| Amine | Sulfonyl Chloride | Sulfonamide Formation | Acid/Base | Sulfonamide |

Esterification and Transesterification Processes for Chemical Synthesis

Esterification, the reaction between a carboxylic acid and an alcohol to form an ester, and transesterification, the conversion of one ester to another, are fundamental reactions in chemical synthesis, including the production of biodiesel. wikipedia.orgmasterorganicchemistry.comaurak.ac.ae These reactions are typically catalyzed by strong acids. wikipedia.orgmasterorganicchemistry.com The acid catalyst protonates the carbonyl oxygen of the carboxylic acid or ester, increasing its electrophilicity and facilitating attack by the alcohol nucleophile. wikipedia.orgmasterorganicchemistry.com

Arylsulfonic acids, such as p-toluenesulfonic acid, are widely used as catalysts in these processes due to their high acidity and compatibility with organic solvents. cymitquimica.comresearchgate.net this compound, as a member of this class, is expected to exhibit similar catalytic activity. The use of a homogeneous acid catalyst allows the reaction to proceed at a reasonable rate under milder conditions than would otherwise be required. researchgate.net

A study on the esterification of acrylic acid with methanol demonstrated that the reaction yield was significantly influenced by the amount of p-toluenesulfonic acid (PTSA) catalyst and the reaction temperature. researchgate.net The optimal amount of PTSA was found to be 5 mol%, and increasing the temperature enhanced the reaction yield. researchgate.net

The table below summarizes the effect of catalyst loading on the esterification of acrylic acid with methanol. researchgate.net

| Entry | Catalyst (PTSA) (mol%) | Temperature (°C) | Yield (%) |

| 1 | 5 | Room Temperature | Low |

| 5 | 5 | Reflux | High |

| 6 | >5 | Reflux | No significant improvement |

| 7 | >5 | Reflux | No significant improvement |

| 8 | <5 | Reflux | Lower |

| 9 | <5 | Reflux | Lower |

| 10 | 0 | Reflux | Few products |

Facilitation of Cyclization and Heterocycle Synthesis

Acid-catalyzed cyclization reactions are a powerful tool for the synthesis of cyclic and heterocyclic compounds, which are prevalent in natural products and pharmaceuticals. Arylsulfonic acids can promote intramolecular reactions by protonating a functional group within a molecule, thereby initiating a cyclization cascade.

For instance, the Pictet-Spengler reaction, which is used to synthesize tetrahydroisoquinolines, is a classic example of an acid-catalyzed cyclization involving the formation of a C-N and a C-C bond. While specific examples detailing the use of this compound in this context are scarce, its properties as a strong acid suggest its potential applicability.

Furthermore, arylsulfonic acids can be used to catalyze the synthesis of various heterocyclic systems. For example, they can be employed in the synthesis of pyrazolo[3,4-b]pyridine derivatives through a one-pot, three-component condensation reaction. researchgate.net

Heterogeneous Catalysis via Immobilization on Solid Supports

While homogeneous catalysts offer high activity, their separation from the reaction mixture can be challenging and costly. mdpi.com To overcome this limitation, homogeneous catalysts can be immobilized on solid supports, creating heterogeneous catalysts that are easily recoverable and reusable. mdpi.comajgreenchem.com

Design and Synthesis of Supported this compound Catalysts

The immobilization of sulfonic acids, including arylsulfonic acids, onto solid supports is a well-established strategy for creating solid acid catalysts. aurak.ac.aemdpi.com Common supports include silica (B1680970), alumina (B75360), and various polymers. ajgreenchem.comresearchgate.net

Several methods are employed for the synthesis of these supported catalysts:

Grafting: This method involves the chemical attachment of the sulfonic acid or its precursor to the surface of the support material. For example, propylsulfonic acid groups can be grafted onto pre-prepared SBA-15, a mesoporous silica, followed by oxidation to the sulfonic acid. researchgate.net

Co-condensation (Sol-Gel): In this approach, the sulfonic acid precursor is mixed with the silica precursor during the synthesis of the support material itself. This method can lead to a higher level of functionalization compared to grafting. researchgate.net

Impregnation: The support material is treated with a solution of the sulfonic acid, which is then deposited on the surface. For instance, silica-supported perchloric acid (HClO₄) and potassium bisulfate (KHSO₄) have been developed as reusable catalysts. ajgreenchem.com

A study on sulfonic acid-functionalized platelet SBA-15 materials (SA-SBA-15-p) demonstrated their efficiency as catalysts for biodiesel synthesis through the esterification of long-chain carboxylic acids with methanol. researchgate.net These materials, synthesized via a one-pot co-condensation method, exhibited high catalytic activity, which was attributed to the high accessibility of the sulfonic acid sites within the ordered mesopores. researchgate.net The catalysts were also found to be easily regenerated and reused. researchgate.net

The following table compares different methods for the functionalization of SBA-15 with propylsulfonic acid groups. researchgate.net

| Functionalization Method | Level of Functionalization | Extent of Oxidation (Surface) | Extent of Oxidation (Bulk) |

| Co-condensation | Higher | ~70% | ~50% |

| Grafting | Lower | ~70% | ~50% |

These supported sulfonic acid catalysts offer several advantages, including ease of separation, reusability, and often enhanced stability, making them attractive alternatives to homogeneous systems for various industrial applications. mdpi.comresearchgate.net

Grafting and Co-condensation Methodologies for Catalyst Preparation

Grafting, or the post-synthesis method, involves chemically bonding the sulfonic acid group, or a precursor, onto a pre-synthesized support material. rsc.orgresearchgate.netnih.govmdpi.com This two-step process generally ensures that the structural integrity of the support material, such as its ordered pore structure, is well-maintained. mpg.de The distribution of functional groups, however, may be non-uniform, with a higher concentration near the pore entrances. mpg.de For arenesulfonic acids, this typically involves an organosilane linker that is first attached to the support, followed by sulfonation.

Co-condensation is a one-pot synthesis where the silica precursor (like tetraethyl orthosilicate, TEOS) and an organosilane containing the functional group are condensed together in the presence of a templating agent. researchgate.net This method often leads to a more uniform distribution of the acidic sites throughout the material's framework. mpg.de However, it can sometimes result in a less ordered pore structure compared to the grafting method. mpg.de

Selection and Functionalization of Inorganic Support Materials (e.g., Silica, Mesoporous Carbons, Metal Oxides)

Silica (SiO₂): Mesoporous silica materials like SBA-15 and MCM-41 are popular choices due to their high surface area, tunable pore sizes, and well-defined structures. mdpi.comajgreenchem.com Their surfaces are rich in silanol (B1196071) groups (Si-OH), which serve as anchor points for functionalization with organosilanes that can then be sulfonated to immobilize the acid catalyst. mdpi.commdpi.com

Mesoporous Carbons: These materials are noted for their high stability, especially in acidic and basic media, and their hydrophobic surfaces. scirp.org Sulfonic acid groups can be introduced onto the carbon surface, creating a strong solid acid catalyst. scirp.orgcjcatal.com One method involves the hydrothermal carbonization of a carbohydrate in the presence of an alkyl benzene (B151609) sulfonic acid. scirp.org

Metal Oxides: Supports like zirconia (ZrO₂), titania (TiO₂), and alumina (Al₂O₃) are also used. mdpi.comuniv-artois.fr They can be functionalized in a similar manner to silica. Sulfated zirconia, for instance, is a well-known solid superacid. mdpi.com Functionalizing these oxides with sulfonic acids via organosilane linkers can create stable and highly active catalysts for various reactions, including esterification and multicomponent reactions for synthesizing heterocycles. mdpi.com

Performance Evaluation and Optimization of Heterogeneous Catalysts

Evaluating a newly developed heterogeneous catalyst involves a rigorous assessment of its activity, selectivity, stability, and reusability.

Catalytic Activity and Chemoselectivity in Complex Organic Transformations

Supported sulfonic acid catalysts are active in a wide range of organic reactions. These include esterification, acetalization, alkylation, and condensation reactions. scirp.orgcjcatal.comrsc.org For example, silica-supported sulfonic acids have shown high activity in the synthesis of heterocycles. mdpi.com The chemoselectivity is a crucial parameter; for instance, a catalyst might show high selectivity for the N-tert-butoxycarbonylation of amines while not affecting alcohol groups in the same molecule. mdpi.com The performance is often compared to conventional homogeneous catalysts like sulfuric acid or p-toluenesulfonic acid. scirp.orgcymitquimica.comrsc.org

Assessment of Catalyst Reusability, Leaching, and Long-Term Stability

A key advantage of heterogeneous catalysts is their potential for reuse. After a reaction cycle, the solid catalyst can be recovered by simple filtration, washed, dried, and used in subsequent reactions. ajgreenchem.com Studies on related sulfonic acid catalysts show they can often be recycled multiple times with minimal loss of activity. mdpi.comscirp.orgfrontiersin.org A critical aspect of stability is preventing the leaching of the active sulfonic acid groups from the support into the reaction medium. mdpi.com The strength of the covalent bond between the support and the functional group is key to ensuring long-term stability. The use of an arene linker, as would be the case for trimethylbenzenesulfonic acid, is known to create a more stable bond that is resistant to hydrolysis compared to simple alkyl linkers. mdpi.com

Influence of Catalyst Thermal Stability on Polymerization Dynamics and Polymer Properties

The thermal stability of the catalyst is crucial, particularly in reactions conducted at elevated temperatures like some polymerization processes. Thermogravimetric analysis (TGA) is commonly used to determine the temperature at which the catalyst begins to decompose. frontiersin.org For supported sulfonic acids, weight loss at lower temperatures (below 150°C) is typically due to the removal of adsorbed water, while decomposition of the organic sulfonic acid moiety occurs at higher temperatures. frontiersin.org The stability of the catalyst can directly influence the kinetics of polymerization and the properties (e.g., molecular weight, polydispersity) of the resulting polymer.

Stereoselective Catalysis and Chiral Induction Principles

Stereoselective catalysis aims to control the 3D orientation of atoms in a product molecule. While there is no specific information on the use of this compound in this context, chiral Brønsted acids are a known class of organocatalysts for asymmetric synthesis.

The fundamental principle of chiral induction involves using a chiral catalyst to create a diastereomeric transition state when reacting with a prochiral substrate. This energetic difference between the possible transition states leads to the preferential formation of one enantiomer over the other. orgsyn.org A chiral catalyst, such as a derivative of an amino acid or a complex with a chiral ligand, can create a specific chiral environment around the active site. For a sulfonic acid to be used in this manner, it would need to be part of a larger chiral molecule, where the acid functionality serves to activate the substrate through protonation.

Application as a Steric Modulator or Chiral Auxiliary in Enantioselective Reactions

No published research specifically describes the use of this compound or its derivatives for this purpose.

Investigation of Mechanisms for Chiral Recognition and Asymmetric Induction

There is no available research on the mechanistic aspects of chiral recognition or asymmetric induction involving this compound catalysts.

Mechanistic Investigations and Reaction Kinetics

Elucidation of Electrophilic Aromatic Sulfonation Mechanisms

The electrophilic aromatic sulfonation of arenes, including 1,2,3-trimethylbenzene (B126466) (hemimellitene) to form 2,3,4-trimethylbenzenesulfonic acid, has been a subject of extensive investigation to unravel the precise mechanism of this fundamental organic transformation. nih.govresearchgate.net

Distinction Between Concerted and Stepwise Pathways

Traditionally, electrophilic aromatic substitution reactions are depicted as proceeding through a two-step mechanism involving a Wheland or arenium ion intermediate. rsc.orgyoutube.com However, computational studies have challenged this classical view for sulfonation reactions. nih.govresearchgate.net In nonpolar media and in the absence of a catalyst, the sulfonation of arenes with a single sulfur trioxide (SO₃) molecule is suggested to follow a concerted pathway. nih.govresearchgate.net This mechanism avoids the formation of the high-energy sigma complex intermediate. nih.gov

Conversely, in polar, higher dielectric constant solvents that can complex with SO₃, a stepwise mechanism is favored. nih.govresearchgate.net This pathway involves the formation of a Wheland-type intermediate. nih.govresearchgate.net The choice between a concerted and a stepwise mechanism is therefore highly dependent on the reaction environment.

Role of Sulfur Trioxide Aggregates (e.g., SO₃ Dimer) in Reaction Energetics

A pivotal finding in the study of aromatic sulfonation is the significant role of sulfur trioxide aggregates, particularly the SO₃ dimer (S₂O₆). rsc.orgnih.gov The activation energy for the reaction of an arene with a single SO₃ molecule is computationally found to be unrealistically high. nih.govresearchgate.net In contrast, mechanisms involving two SO₃ molecules exhibit activation barriers that are 12-20 kcal/mol lower. nih.govresearchgate.net

Detailed Analysis of Proton Transfer Dynamics and Transition State Structures

The process of proton transfer is a critical step in restoring the aromaticity of the ring. youtube.comdocbrown.info Following the initial attack of the electrophile, a proton is removed from the sp³-hybridized carbon of the intermediate. youtube.com In the context of sulfonation, this can involve multiple proton transfer steps to ultimately yield the sulfonic acid product. docbrown.info

Computational studies have provided detailed insights into the structures of the transition states. For the sulfonation of benzene (B151609) and toluene (B28343) in the gas phase and nonpolar solvents, a single, one-step trimolecular transition state is observed. researchgate.net In more polar solvents like nitromethane (B149229), a two-step trimolecular process with two distinct transition states is proposed. researchgate.net The transition state for the 2:1 sulfonation mechanism often involves a cyclic structure with the two SO₃ molecules. rsc.org

Kinetic Studies of Catalytic Reactions Involving this compound

While information specifically on the catalytic use of this compound is limited in the provided search results, general principles of kinetic studies for acid-catalyzed reactions can be applied. Aromatic sulfonic acids are known to be strong acids and can act as catalysts in various organic reactions, such as esterification. dnu.dp.ua

Determination of Reaction Order and Derivation of Rate Laws

To understand the kinetics of a reaction catalyzed by this compound, the reaction order with respect to the reactants and the catalyst would first be determined. libretexts.orgyoutube.com This is typically achieved through the method of initial rates, where the concentration of one species is varied while others are kept constant, and the effect on the initial reaction rate is measured. youtube.com

The rate law for a reaction is an equation that expresses the reaction rate as a function of the concentrations of the reactants and the rate constant. khanacademy.org For a hypothetical reaction A + B → P catalyzed by this compound (C), the rate law would be of the form:

Rate = k[A]ˣ[B]ʸ[C]ᶻ

Table 1: Hypothetical Experimental Data for Determining Reaction Order

| Experiment | [A] (M) | [B] (M) | [Catalyst] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 0.01 | 1.5 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 0.01 | 3.0 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 0.01 | 1.5 x 10⁻⁴ |

| 4 | 0.10 | 0.10 | 0.02 | 3.0 x 10⁻⁴ |

This table is illustrative and does not represent actual experimental data.

From this hypothetical data, one could deduce the reaction orders. For instance, doubling the concentration of A while keeping B and the catalyst constant doubles the rate, indicating the reaction is first order with respect to A.

Calculation of Activation Energy and Other Thermodynamic Parameters

Once the rate law and rate constant at a specific temperature are determined, the activation energy (Ea) can be calculated by measuring the rate constant at different temperatures. The Arrhenius equation relates the rate constant to temperature:

k = A * e^(-Ea/RT)

where A is the pre-exponential factor, R is the ideal gas constant, and T is the absolute temperature. msu.edu By plotting ln(k) versus 1/T (an Arrhenius plot), the activation energy can be determined from the slope of the line (-Ea/R). msu.edu

Other thermodynamic parameters, such as the enthalpy (ΔH) and entropy (ΔS) of activation, can also be determined from the temperature dependence of the rate constant using the Eyring equation. For example, in the esterification of benzoic acid catalyzed by p-toluenesulfonic acid, the activation energies for the forward and reverse reactions were found to be 58.40 and 57.70 kJ/mol, respectively, with a thermal effect of 622 J/mol. dnu.dp.ua

Computational Modeling of Reaction Pathways and Intermediates

Computational chemistry has become an indispensable tool for elucidating the complex mechanisms of chemical reactions. In the context of the formation of this compound from its precursor, 1,2,3-trimethylbenzene (hemimellitene), computational modeling provides deep insights into the reaction pathways and the transient species that govern the reaction's outcome. While specific computational studies exclusively targeting the sulfonation of 1,2,3-trimethylbenzene are not extensively detailed in publicly available literature, the principles and methodologies can be understood from studies on similar aromatic systems, such as benzene. These models aim to explain experimental observations, such as the fact that the sulfonation of 1,2,3-trimethylbenzene predominantly yields this compound rsc.org.

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are pivotal for mapping the potential energy surface (PES) of a chemical reaction. The PES is a conceptual framework that describes the energy of a molecule as a function of its geometry, providing a map of all possible reaction pathways. nih.gov For the sulfonation of 1,2,3-trimethylbenzene, these calculations can predict the most likely site of electrophilic attack and the energy barriers associated with each step.

The reaction is an electrophilic aromatic substitution, where an electrophile, such as sulfur trioxide (SO₃) or its protonated form (HSO₃⁺), attacks the electron-rich trimethylbenzene ring. masterorganicchemistry.com The process generally involves the formation of key intermediates:

π-Complex: A preliminary, weak association where the electrophile is attracted to the π-electron cloud of the aromatic ring.

σ-Complex (Arenium Ion): A more stable intermediate formed when the electrophile bonds to a carbon atom, temporarily disrupting the ring's aromaticity. This intermediate is stabilized by resonance. nih.gov

Transition States (TS): The highest energy points on the reaction coordinate that connect reactants, intermediates, and products.

DFT calculations can determine the relative stabilities of the σ-complexes formed by electrophilic attack at the different available positions on the 1,2,3-trimethylbenzene ring. The relative stability of these intermediates is a strong indicator of the final product distribution under kinetic control. nih.gov For 1,2,3-trimethylbenzene, attack can occur at the C4, C5, or C6 positions. The methyl groups are activating and ortho-, para-directing. The positions are influenced by the combined directing effects of the three methyl groups, as well as steric hindrance. Computational models would predict that the transition state leading to the C4-substituted σ-complex is the most energetically favorable, aligning with the experimental observation that this compound is the major product. rsc.org

A representative energetic profile, derived from the principles of DFT calculations on analogous systems, is presented below.

Table 1: Hypothetical Energetic Profile for the Sulfonation of 1,2,3-Trimethylbenzene (Note: These values are illustrative and based on general principles of electrophilic aromatic substitution, as specific literature data for this reaction is unavailable.)

| Reaction Step/Species | Position of Attack | Relative Energy (kcal/mol) | Description |

| Reactants (1,2,3-Trimethylbenzene + SO₃) | - | 0.0 | Reference energy level. |

| Transition State 1 (TS1) | C4 | +12.5 | Energy barrier for the formation of the C4 σ-complex. Predicted to be the lowest energy barrier. |

| σ-Complex Intermediate | C4 | +5.2 | Formation of the arenium ion leading to the major product. |

| Transition State 1 (TS1) | C5 | +14.8 | Higher energy barrier for attack at the C5 position due to steric and electronic factors. |

| σ-Complex Intermediate | C5 | +7.1 | Less stable arenium ion leading to the minor product. |

| Products (this compound) | - | -10.0 | Thermodynamically favorable formation of the final product. |

This interactive table illustrates how quantum chemical calculations can quantify the energy landscape of the reaction, explaining the observed regioselectivity.

While quantum chemical calculations provide a static picture of a reaction's potential energy surface, Molecular Dynamics (MD) simulations offer a way to study the dynamic events that occur over time, especially the influence of the solvent and temperature. nih.gov MD simulations model the motion of atoms and molecules by solving Newton's equations of motion, providing a "movie" of the reaction at the molecular level.

For the sulfonation of aromatic compounds, ab initio MD simulations—which use quantum mechanical forces—have been instrumental. Studies on the sulfonation of benzene have shown that such simulations can confirm reaction pathways, such as a concerted mechanism involving two molecules of the sulfonating agent (SO₃). nih.govrsc.org These simulations also reveal the crucial role of the solvent; for instance, complexing solvents can stabilize transition states and alter the free energy surface of the reaction. nih.gov

In the context of this compound, MD simulations could be applied to several aspects:

Reaction Dynamics: Simulating the approach of the sulfonating agent to the 1,2,3-trimethylbenzene molecule in a solvent cage, monitoring the formation and lifetime of intermediates, and observing the proton transfer steps that restore aromaticity.

Solvent Effects: Analyzing how solvent molecules (e.g., sulfuric acid, nitromethane) arrange around the reactants and transition states, and quantifying their stabilizing or destabilizing effects.

Post-Reaction Dynamics: Studying the behavior of the product, this compound, in solution. This includes its solvation shell structure, its tendency to form aggregates or micelles, and its interaction with other species present in the medium. mdpi.comnih.gov

Table 2: Potential Insights from Molecular Dynamics Simulations

| Simulation Type | System Studied | Key Insights and Findings |

| Ab Initio MD | Reaction of 1,2,3-trimethylbenzene + SO₃ in solvent | Elucidation of the concerted vs. stepwise mechanism; role of solvent molecules in stabilizing the transition state; dynamic pathway of proton transfer. nih.gov |

| Classical MD | This compound in water | Determination of the solvation structure and hydrogen bonding network; prediction of aggregation behavior (critical micelle concentration); calculation of diffusion coefficients. |

| Classical MD | Interface (e.g., water/air) with this compound | Understanding surfactant properties, including molecular orientation and mobility at interfaces. |

This interactive table summarizes how different MD simulation approaches could be used to understand the dynamic events associated with the formation and behavior of this compound.

Advanced Structural Characterization and Spectroscopic Analysis

X-ray Diffraction Studies for Elucidating Crystal Structures of Hydrates and Solid-State Forms

The crystallographic parameters for 2,4,5-trimethylbenzenesulfonic acid dihydrate are detailed in the table below.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 7.7445(3) |

| b (Å) | 7.5360(3) |

| c (Å) | 9.9477(4) |

| α (°) | 90 |

| β (°) | 92.123(4) |

| γ (°) | 90 |

| Volume (ų) | 580.17(4) |

| Z | 2 |

| Temperature (K) | 150 |

Studies on other substituted arenesulfonamides have also demonstrated the power of X-ray powder diffraction in solving complex crystal structures and understanding the hydrogen-bonding networks that govern their solid-state assemblies. nih.govbirmingham.ac.uk

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Probing Proton Dynamics

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful method for identifying functional groups and investigating the dynamics of molecular vibrations. For sulfonic acids, these techniques are particularly sensitive to the vibrations of the S-O, C-S, and O-H bonds, providing insights into the degree of hydration and the nature of protonic species.

In the case of 2,4,5-trimethylbenzenesulfonic acid dihydrate , IR and Raman spectroscopy have been used to study the state of the proton in the hydrated form. rsc.org The spectra indicated the presence of the dioxonium (B1252973) ion (H₅O₂⁺), where the proton is shifted from the center of the strong hydrogen bond towards one of the two water molecules. rsc.org This observation is consistent with the X-ray diffraction data and highlights the ability of vibrational spectroscopy to probe proton dynamics in the solid state. rsc.org

The table below summarizes key vibrational frequencies observed for 2,4,5-trimethylbenzenesulfonic acid dihydrate and its deuterated analogue.

| Assignment | H₅O₂⁺ form | D₅O₂⁺ form |

|---|---|---|

| ν(OH/OD) of H₂O/D₂O | ~3500-2500 | ~2600-1900 |

| νas(SO₃⁻) | ~1200 | ~1200 |

| νs(SO₃⁻) | ~1040 | ~1040 |

Furthermore, studies on related molecules like 2,4,6-trimethylbenzene sulphonyl chloride provide information on the characteristic vibrations of the trimethyl-substituted benzene (B151609) ring and the sulfonyl group, which are useful for the spectral analysis of 2,3,4-trimethylbenzenesulfonic acid. researchgate.net Raman spectroscopy has also been effectively applied to study hydrogen bonding in solutions of benzenesulfonic acid. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation and Intermediate Identification in Complex Reactions

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating molecular structures in solution and for tracking the progress of chemical reactions to identify intermediates and understand reaction mechanisms. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

While specific mechanistic studies involving this compound using NMR are not prominent in the literature, the technique is widely used for the characterization of sulfonic acid-functionalized materials and in the monitoring of their synthesis. researchgate.netkoreascience.kr For instance, ¹H NMR can be used to follow the conversion of a starting material to the final sulfonated product by observing the disappearance of signals corresponding to the starting material and the appearance of new signals for the product. researchgate.net

For the isomeric 2,4,6-trimethylbenzenesulfonic acid , ¹H NMR data has been reported. The chemical shifts of the aromatic and methyl protons provide a unique fingerprint for this molecule.

| Assignment | Chemical Shift (ppm) |

|---|---|

| Aromatic CH | 6.812 |

| SO₃H | 5.84 |

| para-CH₃ | 2.513 |

| ortho-CH₃ | 2.188 |

Additionally, ³³S NMR spectroscopy, although less common due to the quadrupolar nature of the ³³S nucleus, can provide direct information about the electronic environment of the sulfur atom in sulfonic acids and their salts. acs.org

Mass Spectrometry for Reaction Monitoring and Advanced Product Identification in Multi-component Systems

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions, allowing for the determination of molecular weights and the elucidation of molecular structures through fragmentation analysis. It is an essential tool for monitoring the progress of reactions and identifying products, byproducts, and impurities in complex mixtures.

The analysis of sulfonated aromatic compounds by mass spectrometry often involves techniques like electrospray ionization (ESI) coupled with a mass analyzer. capes.gov.brnih.gov High-performance liquid chromatography-mass spectrometry (HPLC-MS) is particularly powerful for separating complex mixtures of sulfonated compounds before their detection by the mass spectrometer. capes.gov.br

In the context of reactions involving this compound, MS can be used to:

Monitor reaction progress: By taking aliquots of the reaction mixture over time, the disappearance of the starting materials and the appearance of the product can be tracked by their respective molecular ion peaks.

Identify products and byproducts: The accurate mass measurements provided by high-resolution mass spectrometry can help to confirm the elemental composition of the products and identify any unexpected side products.

Characterize fragmentation patterns: Tandem mass spectrometry (MS/MS) experiments can be performed to fragment the molecular ion of this compound. The resulting fragmentation pattern provides structural information, such as the loss of the SO₃ group, which is characteristic of sulfonic acids. For instance, in the mass spectrometry of arylsulfonamides, a characteristic loss of SO₂ (64 Da) is often observed. nih.gov

Theoretical and Computational Chemistry Studies

Electronic Structure Theory Applications to 2,3,4-Trimethylbenzenesulfonic Acid

Electronic structure theory, based on the principles of quantum mechanics, is used to calculate the distribution of electrons in a molecule, from which numerous properties can be derived.

Density Functional Theory (DFT) is a widely used quantum mechanical method that balances computational cost with accuracy, making it ideal for studying molecules of this size. DFT calculations would be pivotal in understanding the fundamental characteristics of this compound.

Molecular Conformation: The relative positions of the three methyl groups and the sulfonic acid group on the benzene (B151609) ring create the potential for multiple rotational isomers (conformers). DFT can be used to perform a conformational analysis to identify the most stable three-dimensional structure. wjrr.org By systematically rotating the bonds—specifically the C-S bond and the S-O-H bond—and calculating the energy of each resulting geometry, a potential energy surface can be mapped out. The structure with the lowest calculated energy corresponds to the most stable conformer. acs.org

Electronic Distribution: DFT calculations can generate an electron density map of the molecule, revealing how electrons are distributed. This is crucial for understanding the molecule's reactivity. The sulfonic acid group is strongly electron-withdrawing, which significantly polarizes the benzene ring. An electrostatic potential (ESP) map can visualize regions of positive and negative charge, highlighting the acidic proton of the sulfonic acid group as a site susceptible to deprotonation and the oxygen atoms as sites for electrophilic attack or hydrogen bonding. nih.gov

Acidity: The acidity of this compound can be quantified by calculating the Gibbs free energy change (ΔG) for its deprotonation in the gas phase or in a solvent model. Computational studies on similar molecules, like benzenesulfonic acid, have used DFT to analyze proton transfer to various bases. researchgate.netnih.gov For this compound, the electron-donating nature of the three methyl groups would influence the acidity relative to unsubstituted benzenesulfonic acid. DFT calculations could precisely quantify this effect. A common approach involves calculating the deprotonation energy (DPE), which is the energy required to remove the acidic proton.

Table 1: Illustrative DFT Data for Conformational and Acidity Analysis of an Arylsulfonic Acid Note: This table presents hypothetical data to illustrate the typical output of DFT calculations for a molecule like this compound.

| Property | Method/Basis Set | Calculated Value | Interpretation |

|---|---|---|---|

| Relative Energy of Conformer A | B3LYP/6-311+G(d,p) | 0.00 kcal/mol | Most stable conformer (reference) |

| Relative Energy of Conformer B | B3LYP/6-311+G(d,p) | +2.5 kcal/mol | Less stable rotational isomer |

| Gas-Phase Acidity (ΔG) | ωB97XD/6-311+G(d,p) | ~300 kcal/mol | Energy change for deprotonation in vacuum |

| Calculated pKa (in water model) | SMD/B3LYP/6-311+G(d,p) | ~ -2.0 | Predicts strong acidity in aqueous solution |

For even greater accuracy, particularly for energetic properties, high-level ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed. While computationally more expensive than DFT, these methods provide benchmark-quality data.

These calculations are often used to refine the energies of key structures (like stable conformers or transition states) that were initially identified using DFT. For instance, a study on the deprotonation of 2,3,4,5,6-pentafluorobenzenesulfonic acid used high-level quantum chemical calculations to analyze the activation energy of the reaction with water molecules. nih.gov A similar approach for this compound would provide a highly accurate value for its intrinsic acidity and interaction energies with solvent molecules, serving as a benchmark for validating less computationally demanding methods like DFT or force fields.

Molecular Dynamics Simulations for Understanding Dynamic Behavior

While electronic structure methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. This allows for the investigation of dynamic processes, such as how the molecule behaves in a liquid solution.

As a strong acid, this compound in an aqueous environment will dissociate, and the resulting proton (hydronium ion) can be transported through the solution. MD simulations, particularly ab initio molecular dynamics (AIMD), are powerful tools for studying these mechanisms.

In AIMD, the forces between atoms are calculated "on-the-fly" using quantum mechanics (usually DFT). This allows for the simulation of chemical events like bond breaking and forming. Studies on sulfuric and phosphoric acid solutions have used AIMD to detail proton transport, revealing mechanisms like Grotthuss-type "hopping" where a proton is passed along a chain of solvent molecules. bohrium.comacs.orgnih.gov An AIMD simulation of this compound in water would reveal how the bulky, hydrophobic trimethylphenyl group influences the local water structure and the efficiency of the proton transport network around the sulfonate anion.

The choice of solvent can dramatically alter the rate and outcome of a chemical reaction. MD simulations can provide insight into these solvent effects at a molecular level. By simulating this compound in different solvents, one can analyze the structure of the solvent shell around the molecule and calculate the free energy of solvation.

This information helps explain how a solvent stabilizes or destabilizes reactants, products, and transition states, thereby influencing reaction kinetics and equilibria. bohrium.com For reactions where this compound acts as a catalyst, MD simulations could be used to understand how reactants and the acid are brought together within the solvent cage and how the solvent mediates the catalytic cycle.

Development and Refinement of Force Fields and Computational Parameters for Molecular Simulations

Classical MD simulations (as opposed to AIMD) rely on a set of mathematical functions and associated parameters known as a force field to define the potential energy of the system. Standard force fields like AMBER, CHARMM, and OPLS-AA contain parameters for common biomolecules and organic functional groups, but often lack specific parameters for less common molecules like this compound. youtube.comuiuc.edu

Therefore, a crucial step for performing large-scale MD simulations is the development and refinement of a specific force field for this molecule. The process involves:

Defining Atom Types: Assigning specific atom types to the carbon, hydrogen, sulfur, and oxygen atoms in the molecule, considering their unique chemical environments.

Parameterizing Bonded Terms: Determining equilibrium values and force constants for bond lengths, bond angles, and dihedral angles. These are often derived by fitting to high-quality quantum mechanics calculations (e.g., DFT or MP2) of the molecule's geometry and vibrational frequencies. nih.gov

Determining Non-bonded Parameters:

Partial Charges: Assigning partial atomic charges to each atom to accurately represent the molecule's electrostatic potential. These are typically derived by fitting to the quantum mechanically calculated ESP. researchgate.net

Lennard-Jones Parameters: Defining the van der Waals interactions (attractive and repulsive forces) for each atom type. These are often optimized to reproduce experimental data for related compounds, such as density and heat of vaporization.

Once parameterized, the force field would allow for extensive simulations of this compound in complex environments, such as in polymer matrices for fuel cell applications or at interfaces, which would be computationally prohibitive with AIMD.

Table 2: Key Parameters Required for a Classical Force Field of this compound This table outlines the categories of parameters that must be developed for accurate molecular dynamics simulations.

| Parameter Type | Description | Typical Source for Parameterization |

|---|---|---|

| Bond Stretching | Force constant and equilibrium length for each bond (e.g., C-C, C-S, S=O, O-H) | Quantum mechanics (geometry optimization, frequency analysis) |

| Angle Bending | Force constant and equilibrium angle for each angle (e.g., C-S-O, O=S=O) | Quantum mechanics (geometry optimization, frequency analysis) |

| Dihedral Torsions | Rotational energy barriers for sequences of four atoms (e.g., C-C-S-O) | Quantum mechanics (potential energy surface scans) |

| Partial Atomic Charges | Charge value for each atom (e.g., q(S), q(O), q(H)) | Quantum mechanics (fitting to electrostatic potential) |

| Lennard-Jones Parameters | Defines van der Waals interactions for each atom type (σ and ε) | Fitting to experimental bulk properties (density, heat of vaporization) of analogous liquids |

Predictive Modeling of Reactivity, Catalytic Performance, and Material Interactions

Extensive research into theoretical and computational chemistry studies focusing specifically on this compound has yielded no specific predictive modeling data for its reactivity, catalytic performance, or material interactions. Searches for Density Functional Theory (DFT) studies, Quantitative Structure-Activity Relationship (QSAR) models, or other computational predictions directly concerning the 2,3,4-trimethyl isomer have not returned relevant results.

While computational methods are frequently used to predict the properties and behaviors of related compounds, such as benzenesulfonic acid and other isomers, this specific information is not available in the reviewed literature for this compound. For instance, DFT has been employed to study the esterification mechanisms of unsubstituted benzenesulfonic acid, providing insights into reaction pathways and activation barriers. rsc.org Similarly, computational models exist for various other sulfonic acids, often in the context of their catalytic activity or interactions with other materials.

However, the unique steric and electronic effects resulting from the 2,3,4-trimethyl substitution pattern necessitate specific computational studies for this particular isomer. Without such dedicated research, it is not possible to present detailed research findings or data tables on its predicted reactivity, catalytic behavior, or interactions with other materials. The scientific community has not yet published predictive models that would allow for an authoritative discussion on these aspects for this compound.

Advanced Applications in Chemical Science and Engineering

Role as Key Synthetic Intermediates in Complex Molecule Synthesis

2,3,4-Trimethylbenzenesulfonic acid serves as a documented building block and intermediate in the synthesis of a variety of complex molecules, particularly within the pharmaceutical and agrochemical sectors.

Building Blocks for Pharmaceutical and Agrochemical Intermediates

The utility of this compound is documented in several patents for the creation of complex and high-value molecules in the pharmaceutical and agrochemical industries. It is listed as a chemical compound in patents concerning methods for treating autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, with 2,4-pyrimidinediamine compounds. google.comgoogle.com Furthermore, its presence is noted in patents for heterocyclic peptide compounds developed as anti-dengue virus agents. google.com

In the agrochemical field, the compound is mentioned in patents for novel pest control agents, specifically those involving fused heterocyclic compounds. google.com It is also identified in processes for producing arylsulfur pentafluorides, which are themselves crucial intermediates for introducing sulfur pentafluoride groups into a range of commercial organic molecules, including those used in liquid crystals and other advanced materials. google.com.pg

Research Findings: Pharmaceutical and Agrochemical Intermediates

| Application Area | Product/Compound Class | Role of this compound | Source(s) |

| Pharmaceuticals | 2,4-Pyrimidinediamine Compounds | Listed as a related chemical for autoimmune disease treatments | google.comgoogle.com |

| Pharmaceuticals | Anti-Dengue Virus Heterocyclic Peptides | Listed as a related chemical in synthesis patents | google.com |

| Agrochemicals | Fused Heterocyclic Pest Control Agents | Listed as a related chemical in synthesis patents | google.com |

| Chemical Synthesis | Arylsulfur Pentafluorides | Mentioned in industrial production methods | google.com.pg |

Contributions to Polymer Chemistry and Material Science

The application of this compound extends into polymer science, where it is cited in contexts related to catalysis of polymerization processes.

Functionalization of Polyimides for Advanced Gas Separation Membranes

The development of advanced gas separation membranes frequently involves the use of high-performance polymers like polyimides. Functionalization of these polymers is a key strategy to enhance their separation properties. However, a review of existing research does not indicate that this compound is used for the direct functionalization of polyimides for this purpose.

Catalysis in Polymerization Processes (e.g., Poly(L-lactic acid) Synthesis)

This compound is identified in patents related to catalysts for olefin polymerization. google.com One such patent describes it as a component in a catalyst system designed for producing olefin polymers. google.com Another patent, focused on olefin copolymers containing polar groups, also lists this compound in its description, with poly(lactic acid) being one of the polymers mentioned in the context of the invention. google.com This suggests its potential role as a catalyst or catalyst component in the synthesis of various polymers.

Research Findings: Polymer Chemistry

| Application Area | Specific Process | Role of this compound | Source(s) |

| Polymer Chemistry | Olefin Polymerization | Component of a catalyst system | google.com |

| Polymer Chemistry | Olefin Copolymers (including Poly(lactic acid)) | Listed as a related chemical compound | google.com |

Development of Novel Reagents in Organic Synthesis

The role of this compound as an intermediate points to its utility as a reagent in specialized organic synthesis. Its inclusion in patented methods for creating complex molecules for pharmaceuticals and agrochemicals underscores its function as a building block or reactant. google.comgoogle.comgoogle.com For instance, its mention in the context of producing arylsulfur pentafluorides—versatile reagents for specialty chemicals—highlights its place in multi-step industrial synthesis pathways. google.com.pg The compound is also noted in patents for polyacrylic acid compositions for textile processing, further diversifying its documented applications as a chemical reagent. google.com

Synthesis and Utility of Sulfonyl Azides in Click Chemistry and Beyond

The synthesis of sulfonyl azides is a crucial first step for their application in various chemical transformations. Generally, sulfonyl azides are prepared from the corresponding sulfonyl chlorides via a nucleophilic substitution reaction with an azide (B81097) source, such as sodium azide. acs.org An alternative and direct approach involves the conversion of sulfonic acids into sulfonyl azides. unipd.it For instance, a one-pot synthesis can be achieved by treating a sulfonic acid with triphenylphosphine, trichloroisocyanuric acid, and sodium azide to yield the desired sulfonyl azide under mild conditions. unipd.it

The general synthesis route starting from a sulfonic acid is depicted below:

R-SO₃H + PPh₃ + TCCA + NaN₃ → R-SO₂N₃ unipd.it

Once synthesized, sulfonyl azides become valuable reagents. They are key components in "click chemistry," a concept introduced by K. B. Sharpless that describes reactions with high yields, stereospecificity, and simple work-up procedures. organic-chemistry.orggoogle.com The most prominent example of a click reaction is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which unites an azide and a terminal alkyne to form a stable 1,2,3-triazole ring. organic-chemistry.orgnih.gov This reaction is exceptionally versatile and is used in drug discovery, materials science, and bioconjugation. nih.govehu.eus

Beyond the well-known CuAAC reaction, sulfonyl azides are involved in other significant transformations. They can participate in "sulfo-click" reactions, such as the reaction with thiocarbamates to form sulfonylisoureas, which are valuable in medicinal chemistry. nih.gov They also serve as precursors for diazo transfer reactions and can be used in the synthesis of N-sulfonylamidines. acs.org

Application as Stereoselectivity Enhancers in Asymmetric Catalysis

Asymmetric catalysis is a powerful technique for synthesizing chiral molecules, which is of paramount importance in the pharmaceutical industry where the specific "handedness" or stereochemistry of a drug molecule can determine its efficacy and safety. youtube.com This process relies on chiral catalysts to control the formation of one enantiomer over its mirror image. youtube.com

Chiral Brønsted acids are a class of organocatalysts that can promote a variety of enantioselective reactions. Axially chiral sulfonic acids, for example, have been designed and synthesized for use in asymmetric catalysis. nih.gov The strategic placement of bulky substituents on the catalyst's backbone can create a well-defined chiral environment around the acidic proton, enabling high levels of stereocontrol in reactions such as additions, cycloadditions, and rearrangements. unipd.itnih.gov The effectiveness of such a catalyst is often evaluated by the enantiomeric excess (e.e.) of the product obtained.

While derivatives of sulfonic acids, such as chiral N-sulfinyl auxiliaries derived from related aromatic structures like 2,4,6-trimethylphenylsulfinamide, are used to direct the stereochemical outcome of reactions, this represents a stoichiometric use rather than a catalytic one. researchgate.net For a compound to act as a stereoselectivity enhancer in catalysis, it would typically be used in sub-stoichiometric amounts to influence the stereochemical outcome of a reaction promoted by a primary catalyst.

A search of the scientific literature did not yield specific examples or research data on the use of this compound or its derivatives as stereoselectivity enhancers in asymmetric catalysis. The research in this area tends to focus on catalysts with specific, often more complex, chiral backbones designed to create a highly organized transition state. youtube.comprepchem.comnih.gov

Future Research Directions and Emerging Trends

Innovation in Green and Sustainable Synthetic Routes for Trimethylbenzenesulfonic Acids

Traditional sulfonation methods often rely on harsh reagents like concentrated or fuming sulfuric acid, which generate significant amounts of acidic waste and present safety concerns. dicp.ac.cn The future of trimethylbenzenesulfonic acid synthesis lies in the adoption of green chemistry principles to mitigate these issues. Research is increasingly focused on developing environmentally benign and atom-economical synthetic pathways.

Key areas of innovation include:

Solvent-Free Reactions: Performing sulfonations in the absence of volatile organic solvents reduces emissions and simplifies product purification. Microreactors, for instance, have been shown to enable solvent-free sulfonation of nitrobenzene with high efficiency and improved safety due to excellent heat and mass transfer. dicp.ac.cn

Energy Efficiency: The application of alternative energy sources, such as ultrasound and microwaves, can accelerate reaction rates and reduce energy consumption compared to conventional heating methods. wjpmr.comscirp.org Ultrasonically assisted synthesis has been successfully applied to other aromatic sulfonic acids, suggesting its potential for trimethylbenzene derivatives. scirp.org

Table 1: Comparison of Traditional and Emerging Green Sulfonation Strategies

| Feature | Traditional Sulfonation | Green and Sustainable Alternatives |

|---|---|---|

| Sulfonating Agent | Concentrated H₂SO₄, Oleum, Chlorosulfonic Acid | Solid acid catalysts, Immobilized SO₃, Vilsmeier Haack reagents with NaHSO₃ scirp.org |

| Solvent | Often requires excess acid as solvent | Solvent-free conditions, water as a solvent rsc.org, ionic liquids |

| Energy Input | Conventional heating (often prolonged) | Microwave irradiation wjpmr.com, Sonication scirp.org, Microreactors dicp.ac.cn |

| Waste Generation | High volume of acidic aqueous waste | Minimal waste, recyclable catalysts, reduced byproducts |

| Safety | Corrosive and hazardous reagents, thermal runaway risk | Improved process control, less hazardous materials |